molecular formula C13H8ClNO2S B5767358 4-(1,3-benzothiazol-2-yl)-3-chloro-1,2-benzenediol

4-(1,3-benzothiazol-2-yl)-3-chloro-1,2-benzenediol

Cat. No. B5767358
M. Wt: 277.73 g/mol
InChI Key: HEXMNPLNRAHYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzothiazol-2-yl)-3-chloro-1,2-benzenediol is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal applications. This compound is also known as CCG-1423 and has been studied extensively for its role in various biological processes, including cancer, inflammation, and cell signaling.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-3-chloro-1,2-benzenediol is not fully understood. However, it is thought to act by inhibiting the activity of Rho-associated protein kinase (ROCK), which is involved in various cellular processes such as cell migration, proliferation, and apoptosis. By inhibiting ROCK activity, this compound can modulate various cellular processes and potentially inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(1,3-benzothiazol-2-yl)-3-chloro-1,2-benzenediol in lab experiments is its potential to inhibit the growth and proliferation of cancer cells. Additionally, this compound has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for the study of 4-(1,3-benzothiazol-2-yl)-3-chloro-1,2-benzenediol. One potential direction is the development of more efficient synthesis methods for this compound, which could make it more accessible for use in scientific research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and the treatment of inflammatory diseases. Finally, future studies could investigate the potential use of this compound in combination with other compounds for enhanced therapeutic effects.

Synthesis Methods

The synthesis of 4-(1,3-benzothiazol-2-yl)-3-chloro-1,2-benzenediol involves several steps. The first step is the synthesis of 2-aminothiophenol, which is then converted into 4-(1,3-benzothiazol-2-yl)phenol. This intermediate compound is then reacted with 3-chlorocatechol to produce the final product, this compound.

Scientific Research Applications

The potential applications of 4-(1,3-benzothiazol-2-yl)-3-chloro-1,2-benzenediol in scientific research are vast. This compound has been studied for its role in cancer therapy, where it has been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-3-chlorobenzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2S/c14-11-7(5-6-9(16)12(11)17)13-15-8-3-1-2-4-10(8)18-13/h1-6,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXMNPLNRAHYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C(=C(C=C3)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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